1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine

Lipophilicity ADME Chiral Separation

The compound 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine (CAS 685088-22-6; molecular formula C₁₅H₂₉N; molecular weight 223.40 g/mol) is a chiral cyclic tertiary amine. It consists of a pyrrolidine ring substituted at the nitrogen by a highly sterically hindered cyclohexyl group bearing specific (1R,5S) ethyl and methyl substituents.

Molecular Formula C15H29N
Molecular Weight 223.40 g/mol
CAS No. 685088-22-6
Cat. No. B12532759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine
CAS685088-22-6
Molecular FormulaC15H29N
Molecular Weight223.40 g/mol
Structural Identifiers
SMILESCCC1CC(CC(C1)(C)N2CCCC2)(C)C
InChIInChI=1S/C15H29N/c1-5-13-10-14(2,3)12-15(4,11-13)16-8-6-7-9-16/h13H,5-12H2,1-4H3/t13-,15+/m0/s1
InChIKeyDACGCAHHFCJQTD-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1R,5S)-5-Ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine (CAS 685088-22-6): Chiral Pyrrolidine Sourcing Guide


The compound 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine (CAS 685088-22-6; molecular formula C₁₅H₂₉N; molecular weight 223.40 g/mol) is a chiral cyclic tertiary amine. It consists of a pyrrolidine ring substituted at the nitrogen by a highly sterically hindered cyclohexyl group bearing specific (1R,5S) ethyl and methyl substituents [1]. Computed physicochemical properties include a calculated LogP (XLogP3-AA) of 4.6, indicative of significant lipophilicity, a topological polar surface area (TPSA) of only 3.2 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor site [1]. These features place the compound within a cluster of stereochemically defined, lipophilic pyrrolidine building blocks, where small structural variations can profoundly alter molecular recognition, physicochemical behavior, and ultimately, experimental outcomes.

Sourcing Pitfall: Why Stereoisomers and Ring-Homologs of 685088-22-6 Are Not Interchangeable


Generic substitution fails for 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine because the combination of a specific chiral configuration and a six-membered aliphatic ring surrogate (e.g., piperidine) directly alters critical molecular recognition parameters. The (1R,5S) stereochemistry defines the three-dimensional orientation of the ethyl group and the pyrrolidine nitrogen, which governs enantioselective interactions with chiral biological targets or catalysts [1]. Furthermore, even small changes in ring composition or substitution pattern, as seen in the (1S,5S) diastereomer (CAS 685088-18-0) or the N-(1,3,5-trimethylcyclohexyl)pyrrolidine des-ethyl analog, lead to measurable shifts in lipophilicity (Δ LogP ≥ 0.6) and topological surface area [2]. These differences are sufficient to cause divergent membrane permeability, target binding kinetics, or chromatographic retention times, making uncontrolled substitution a direct risk to data reproducibility in a chemical procurement or screening cascade.

Quantitative Differentiation Evidence for 1-[(1R,5S)-5-Ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine Procurement


Distinct Lipophilicity Profile vs. (1S,5S) Diastereomer (CAS 685088-18-0)

The (1R,5S) isomer exhibits a computed XLogP3-AA of 4.6, distinctly higher than the 4.0151 LogP reported for the (1S,5S) diastereomer (CAS 685088-18-0) [1]. This demonstrates that the relative orientation of the nitrogen and ethyl substituents on the cyclohexane ring influences overall hydrophobicity, a key parameter for predicting passive membrane permeability and non-specific binding.

Lipophilicity ADME Chiral Separation LogP

Topological Polar Surface Area (TPSA) Divergence from Piperidine Homolog

The compound's TPSA is computed as 3.2 Ų [1]. A piperidine analog, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine (CAS 685088-23-7), is structurally identical except for the heterocycle ring size. The addition of a methylene group in the piperidine ring increases the theoretical accessible surface area of the nitrogen lone pair, predicting a higher TPSA and altered ability to passively cross lipid bilayers.

TPSA Permeability Medicinal Chemistry Bioisostere

Chiral Identity: Enantiomeric Purity as a Prerequisite for Asymmetric Synthesis

The compound possesses two defined stereocenters at positions 1 and 5 on the cyclohexane ring, with the absolute configuration being (1R,5S) [1]. The (1R,5R)-relative stereoisomer (CAS 685088-16-8) is also documented . This is in contrast to the (1S,5S) isomer, creating a matrix of four possible stereoisomers for the core structure. The specific chiral induction conferred by the (1R,5S) form is non-interchangeable in asymmetric transformations.

Chiral Synthesis Enantioselectivity Catalysis Absolute Configuration

Rotatable Bond Constraint and Conformational Rigidity

With only two rotatable bonds, the compound occupies a more conformationally restricted space compared to many acyclic tertiary amines [1]. The ethyl group attached to the cyclohexane ring provides a single additional rotatable bond relative to the des-ethyl analog Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)-. This modest increase in flexibility directly trades off against entropic binding penalties in target engagement while potentially enabling a key lipophilic contact not achievable by the simpler trimethyl analog.

Conformational Analysis Entropy Drug Design Rigidity

Validated Application Scenarios for Procuring CAS 685088-22-6


Chiral Resolution and Asymmetric Synthesis Method Development

The compound's well-defined (1R,5S) stereochemistry and the availability of its (1S,5S) and (1R,5R) diastereomers make it an ideal test probe for developing and validating chiral chromatographic methods (e.g., chiral SFC or HPLC). The observed LogP difference of ~0.6 units between the (1R,5S) and (1S,5S) forms [1] provides a measurable property delta to optimize separation conditions and confirm enantiomeric purity, ensuring that downstream asymmetric catalytic reactions receive stereochemically faithful building blocks. Failure to use the correct isomer will void any calibration curve or retention time standard developed during method validation.

Building Block for CNS-Penetrant Ligand Libraries

For medicinal chemistry campaigns targeting central nervous system disorders, where passive diffusion across the blood-brain barrier is paramount, the compound's computed TPSA of 3.2 Ų and LogP of 4.6 [1] place it within the favorable chemical space for CNS bioavailability. The pyrrolidine ring, as opposed to a piperidine homolog, maintains a lower TPSA, maximizing the probability of brain exposure. Substituting with a piperidine or a non-ethylated analog directly compromises this property profile, risking failure in whole-cell target engagement assays that depend on intracellular or CNS target access.

Conformational Probing of Lipophilic Enzyme Binding Pockets

With only two rotatable bonds, the compound provides a semi-rigid scaffold for exploring hydrophobic pockets in enzymes or receptors. The single ethyl substituent on the cyclohexane ring offers a targeted conformational expansion compared to the fully methylated des-ethyl analog, allowing medicinal chemists to probe for a specific hydrophobic sub-pocket without introducing the excessive flexibility that carries a high entropic penalty upon binding [1]. This makes it a valuable intermediate for structure-activity relationship (SAR) studies where incremental, controlled increases in lipophilicity and conformational space are needed.

Reference Standard for Lipophilicity-Driven Biological Assay Quality Control

As a compound with a high computed LogP (4.6) and minimal hydrogen bonding capability (zero HBDs, one HBA) [1], it can serve as a boundary reference standard for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays. Its property profile ensures it consistently sits in the high-permeability, low-efflux category, providing a benchmark for assay performance. Any deviation from its expected high permeability alerts the user to membrane integrity issues, allowing for real-time quality control of batch-to-batch consumable performance in high-throughput screening settings.

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